Cas no 2852-91-7 (2-(carboxyphenyl)acetone)
2-(carboxyphenyl)acetone Chemical and Physical Properties
Names and Identifiers
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- 2-(carboxyphenyl)acetone
- 2-(2-Oxopropyl)benzoic acid
- (2-carboxyphenyl)acetone
- 2-(1-PYRROLIDINYLCARBONYL)BENZOIC ACID
- 2-acetonyl-benzoic acid
- 2-Carboxybenzyl methyl ketone
- Benzoic acid,2-(2-oxopropyl)
- Methyl-benzylketon-o-carbonsaeure
- o-acetonylbenzoic acid
- G72347
- CAA85291
- o-carboxyphenylpropanone
- SCHEMBL2559743
- DTXSID50454211
- DZXVWJCTZXNVAU-UHFFFAOYSA-N
- DS-022547
- 2852-91-7
- 2-(2-oxopropyl)benzoicAcid
- MFCD02260862
- AKOS006277748
- Benzoic acid, 2-(2-oxopropyl)-
- 2-(2-Oxopropyl)benzoic acid, AldrichCPR
-
- MDL: MFCD02260862
- Inchi: 1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
- InChI Key: DZXVWJCTZXNVAU-UHFFFAOYSA-N
- SMILES: O=C(C)CC1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 178.06300
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 319.9±17.0 °C at 760 mmHg
- Flash Point: 161.5±17.4 °C
- Refractive Index: 1.552
- PSA: 54.37000
- LogP: 1.51630
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(carboxyphenyl)acetone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(carboxyphenyl)acetone Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-(carboxyphenyl)acetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 087028-1g |
2-(2-Oxopropyl)benzoic acid, 97% |
2852-91-7 | 97% | 1g |
$385.00 | 2023-09-10 | |
| Matrix Scientific | 087028-2g |
2-(2-Oxopropyl)benzoic acid, 97% |
2852-91-7 | 97% | 2g |
$614.00 | 2023-09-10 | |
| Matrix Scientific | 087028-5g |
2-(2-Oxopropyl)benzoic acid, 97% |
2852-91-7 | 97% | 5g |
$1412.00 | 2023-09-10 | |
| Fluorochem | 207286-1g |
2-(2-Oxopropyl)benzoic acid |
2852-91-7 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 207286-2g |
2-(2-Oxopropyl)benzoic acid |
2852-91-7 | 97% | 2g |
£716.00 | 2022-03-01 | |
| Fluorochem | 207286-5g |
2-(2-Oxopropyl)benzoic acid |
2852-91-7 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| 1PlusChem | 1P002W31-100mg |
Benzoic acid, 2-(2-oxopropyl)- |
2852-91-7 | 95% | 100mg |
$94.00 | 2024-05-07 | |
| 1PlusChem | 1P002W31-250mg |
Benzoic acid, 2-(2-oxopropyl)- |
2852-91-7 | 95% | 250mg |
$157.00 | 2024-05-07 | |
| 1PlusChem | 1P002W31-1g |
Benzoic acid, 2-(2-oxopropyl)- |
2852-91-7 | 95% | 1g |
$398.00 | 2024-05-07 | |
| A2B Chem LLC | AB34093-100mg |
2-(2-Oxopropyl)benzoic acid |
2852-91-7 | 95% | 100mg |
$76.00 | 2024-04-20 |
2-(carboxyphenyl)acetone Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-(carboxyphenyl)acetone
Professional Introduction to 2-(carboxyphenyl)acetone (CAS No. 2852-91-7)
2-(carboxyphenyl)acetone, with the chemical identifier CAS No. 2852-91-7, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its phenyl group attached to an acetone backbone with a carboxylic acid substituent, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-(carboxyphenyl)acetone consists of a benzene ring substituted with a carboxy group and an acetone moiety. This configuration imparts both aromaticity and reactivity, enabling its participation in various chemical transformations. The presence of the carboxylic acid group (-COOH) allows for further functionalization via esterification, amidation, or decarboxylation, while the acetone group (-COCH₃) serves as a nucleophilic site for condensation reactions. These attributes make it a crucial building block in the synthesis of more complex molecules.
In recent years, 2-(carboxyphenyl)acetone has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is reminiscent of several bioactive compounds, suggesting that derivatives of this molecule may exhibit pharmacological properties. Notably, research has highlighted its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs, where modifications to the phenyl ring or the acetone moiety can fine-tune biological activity. The carboxy group also facilitates the formation of salt forms, which can enhance solubility and bioavailability—key factors in drug formulation.
One of the most compelling aspects of 2-(carboxyphenyl)acetone is its utility in exploring enzyme inhibition mechanisms. The compound’s ability to mimic natural substrates or transition states has been leveraged in the design of transition state analogs, which are potent inhibitors of enzymes involved in metabolic pathways. For instance, studies have demonstrated its relevance in inhibiting cyclooxygenase (COX) enzymes, which are central targets for NSAIDs. By understanding how 2-(carboxyphenyl)acetone interacts with these enzymes at a molecular level, researchers can develop more selective and effective inhibitors with reduced side effects.
The pharmaceutical industry has also explored 2-(carboxyphenyl)acetone as a scaffold for developing novel antimicrobial agents. The phenyl ring’s ability to engage in π-stacking interactions with bacterial enzymes suggests that derivatives of this compound could disrupt essential cellular processes. Preliminary studies have shown promising results when 2-(carboxyphenyl)acetone-based molecules are tested against resistant strains of bacteria, underscoring their potential as alternatives to conventional antibiotics. Furthermore, its compatibility with green chemistry principles—such as being synthesized under mild conditions with high yields—aligns with the growing demand for sustainable drug development practices.
Beyond pharmaceutical applications, 2-(carboxyphenyl)acetone finds utility in materials science and agrochemical research. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing complex organic polymers and ligands used in catalysis. In agrochemistry, derivatives of this compound have been investigated for their herbicidal and fungicidal properties, offering potential solutions to crop protection challenges while minimizing environmental impact.
The synthesis of 2-(carboxyphenyl)acetone itself is another area where innovation continues to thrive. Modern synthetic routes often employ catalytic methods that improve efficiency and reduce waste. For example, asymmetric synthesis techniques have enabled the production of enantiomerically pure forms of this compound, which is critical for drugs where stereochemistry dictates efficacy and safety. Advances in flow chemistry have also facilitated scalable production processes, making it more accessible for industrial applications.
Looking ahead, the future prospects for 2-(carboxyphenyl)acetone appear promising as researchers uncover new biological activities and synthetic possibilities. Its role as a key intermediate ensures its continued relevance in drug discovery pipelines worldwide. As computational methods become more sophisticated, virtual screening approaches are being used to identify novel derivatives with enhanced properties faster than traditional methods alone could achieve.
In conclusion, 2-(carboxyphenyl)acetone (CAS No. 2852-91-7) stands as a cornerstone molecule in modern chemical biology and pharmaceutical science due to its structural versatility and functional adaptability. Whether used as a building block or an active ingredient itself, this compound exemplifies how fundamental chemical entities can drive innovation across multiple disciplines—from medicine to materials science—and contribute significantly to addressing global challenges through scientific advancement.
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